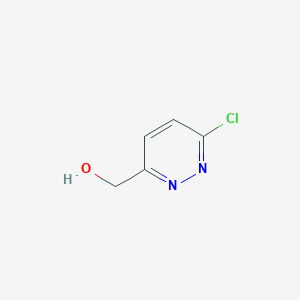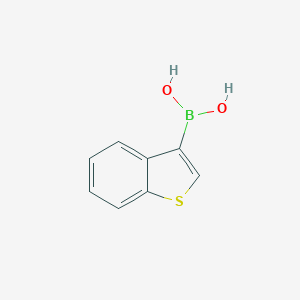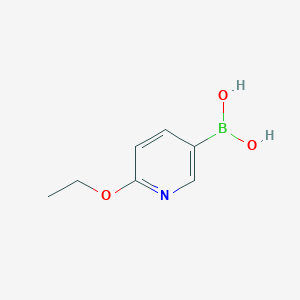
2-Chloro-1,1,1,3,3-pentafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1,1,3,3-pentafluoropropane, also known as HCFC-225ca, is a chemical compound that has been widely used in scientific research. It belongs to the family of hydrochlorofluorocarbons (HCFCs) and is a colorless, non-flammable gas. HCFC-225ca has a variety of applications in the laboratory, including as a solvent, refrigerant, and as a cleaning agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1,1,3,3-pentafluoropropane is not well understood. However, it is believed to act on the central nervous system by affecting the release and uptake of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1,1,1,3,3-pentafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause changes in the levels of certain neurotransmitters, including dopamine and norepinephrine. It has also been shown to affect the levels of certain hormones, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-1,1,1,3,3-pentafluoropropane is its low boiling point, which makes it useful as a refrigerant in low-temperature applications. It is also a good solvent for a variety of organic compounds and can be used in the extraction and purification of these compounds. However, 2-Chloro-1,1,1,3,3-pentafluoropropane is a greenhouse gas and is therefore being phased out of use due to its impact on the environment.
Direcciones Futuras
There are a number of future directions for research on 2-Chloro-1,1,1,3,3-pentafluoropropane. One area of interest is the development of alternative refrigerants and solvents that do not have the same environmental impact as 2-Chloro-1,1,1,3,3-pentafluoropropane. Another area of interest is the development of new applications for 2-Chloro-1,1,1,3,3-pentafluoropropane, such as in the production of new materials or in the development of new drugs. Finally, there is a need for further research into the mechanism of action of 2-Chloro-1,1,1,3,3-pentafluoropropane and its effects on the central nervous system.
Métodos De Síntesis
2-Chloro-1,1,1,3,3-pentafluoropropane can be synthesized by the reaction of 2-chloro-1,1,1,3,3-pentafluoropropane with hydrogen chloride. This process is typically carried out in the presence of a catalyst such as aluminum chloride or zinc chloride.
Aplicaciones Científicas De Investigación
2-Chloro-1,1,1,3,3-pentafluoropropane has been widely used in scientific research due to its unique properties. It has a low boiling point, which makes it useful as a refrigerant in low-temperature applications. It is also a good solvent for a variety of organic compounds and can be used in the extraction and purification of these compounds.
Propiedades
IUPAC Name |
2-chloro-1,1,1,3,3-pentafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1(2(5)6)3(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCTFQDWJMJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602282 |
Source


|
| Record name | 2-Chloro-1,1,1,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1,3,3-pentafluoropropane | |
CAS RN |
134251-06-2 |
Source


|
| Record name | 2-Chloro-1,1,1,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














